molecular formula C13H19NO2 B3114529 N,N-diethyl-2-(3-methylphenoxy)acetamide CAS No. 2021-08-1

N,N-diethyl-2-(3-methylphenoxy)acetamide

Cat. No.: B3114529
CAS No.: 2021-08-1
M. Wt: 221.29 g/mol
InChI Key: BHBRYRNAZCSUIO-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(3-methylphenoxy)acetamide is an acetamide derivative characterized by a diethylamino group attached to the acetamide nitrogen and a 3-methylphenoxy moiety at the methylene carbon. The compound’s molecular formula is inferred as C₁₃H₁₉NO₂ (molecular mass ≈ 221.3 g/mol), with the 3-methylphenoxy group contributing to lipophilicity and steric effects compared to simpler acetamides .

Properties

IUPAC Name

N,N-diethyl-2-(3-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-4-14(5-2)13(15)10-16-12-8-6-7-11(3)9-12/h6-9H,4-5,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHBRYRNAZCSUIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)COC1=CC=CC(=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-diethyl-2-(3-methylphenoxy)acetamide typically involves the reaction of 3-methylphenol with chloroacetyl chloride to form 3-methylphenoxyacetyl chloride. This intermediate is then reacted with diethylamine to yield the final product. The reaction conditions generally include the use of an inert solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is typically purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N,N-diethyl-2-(3-methylphenoxy)acetamide can undergo oxidation reactions, particularly at the methyl group on the phenoxy ring. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, which can target the carbonyl group in the acetamide moiety.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions. For example, nitration can be achieved using a mixture of nitric acid and sulfuric acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitric acid and sulfuric acid for nitration.

Major Products:

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of primary amines or alcohols.

    Substitution: Introduction of nitro groups or other electrophiles onto the phenoxy ring.

Scientific Research Applications

Chemistry: N,N-diethyl-2-(3-methylphenoxy)acetamide is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it a valuable building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to study enzyme-substrate interactions and receptor binding.

Medicine: The compound is investigated for its potential pharmacological properties. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N,N-diethyl-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenoxy Ring

N,N-Diethyl-2-[2-methoxy-4-(2-propen-1-yl)phenoxy]acetamide (CAS 305-13-5)
  • Molecular Formula: C₁₆H₂₃NO₃
  • Molecular Mass : 277.36 g/mol
  • Key Differences: Contains a methoxy group at the 2-position and a propenyl group at the 4-position on the phenoxy ring. Applications: Not explicitly stated, but similar phenoxy acetamides are explored for pharmacological activity .
N,N-Diethyl-2-[(8-hexyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetamide
  • Structure: Features a fused cyclopenta-chromenone system with a hexyl chain.
  • Key Differences: The bulky chromenone group increases molecular complexity and likely impacts bioavailability. Potential applications in medicinal chemistry due to heterocyclic motifs .

Pharmacologically Active Phenoxy Acetamides

2-(Substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide
  • Key Features :
    • Bicyclic terpene-derived N-substituent (e.g., bornyl group).
    • Demonstrated anti-inflammatory, analgesic, and antipyretic activities in preclinical studies.
    • The bornyl group enhances membrane permeability due to its hydrophobicity .
N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide
  • Structural rigidity from the cyclohexyl group may influence receptor binding .
18F-DPA-714 (N,N-diethyl-2-[4-(2-fluoroethoxy)phenyl]-5,7-dimethylpyrazolopyrimidine-3-acetamide)
  • Key Features :
    • Pyrazolopyrimidine core with a fluoroethoxy group.
    • Used as a translocator protein (TSPO) PET ligand for imaging neuroinflammation.
    • Compared to the target compound, the pyrazolopyrimidine system enhances specificity for TSPO .
11C-PBR28 (N-((2-(methoxy-11C)phenyl)methyl)-N-(4-phenoxy-3-pyridinyl)-acetamide)
  • Key Features :
    • Radiolabeled acetamide with a methoxy group and pyridinyl substituent.
    • Similar TSPO targeting but distinct pharmacokinetics due to the pyridinyl group .

Heterocyclic and Cyano-Substituted Analogs

2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide
  • Key Features: Cyano groups at both the acetamide and thiophene positions. Serves as a precursor for antitumor heterocycles (e.g., thiazoles, pyridines). The electron-withdrawing cyano group enhances reactivity in cyclization reactions .

Structural and Functional Comparison Table

Compound Name Molecular Formula Molecular Mass (g/mol) Key Substituents Notable Properties/Applications
N,N-Diethyl-2-(3-methylphenoxy)acetamide C₁₃H₁₉NO₂ 221.3 3-methylphenoxy, diethylamino Inferred lipophilicity, potential CNS activity
CAS 305-13-5 C₁₆H₂₃NO₃ 277.36 2-methoxy, 4-propenylphenoxy High lipophilicity
18F-DPA-714 C₁₉H₂₃FN₄O₂ 366.42 Pyrazolopyrimidine, fluoroethoxy TSPO PET ligand for neuroinflammation
2-Cyano-N-(3-cyano-thiophen-2-yl)acetamide C₁₂H₁₁N₃OS 245.3 Dual cyano groups, thiophene Antitumor heterocycle precursor

Key Research Findings

Substituent Impact on Bioactivity: Electron-donating groups (e.g., methoxy) on the phenoxy ring enhance metabolic stability, while bulky groups (e.g., bornyl) improve membrane permeability .

Neuroinflammation Imaging :

  • Acetamide-based TSPO ligands (e.g., 11C-PBR28) show cortical distribution comparable to pyrazolopyrimidines, highlighting structural versatility in CNS targeting .

Antitumor Potential: Cyano-substituted acetamides serve as versatile intermediates for synthesizing heterocycles with antiproliferative activity against cancer cell lines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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